molecular formula C16H12N4O2S3 B2363709 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034592-14-6

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2363709
CAS RN: 2034592-14-6
M. Wt: 388.48
InChI Key: PEKDBPTXWZFWBM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D conformer, or an InChI string .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Copper(II) Complexes Synthesis and Characterization :

    • A study detailed the synthesis of new biologically active Cu(II) complexes with N-sulfonamide ligands, which were structurally characterized. The complexes showed potential in nuclease binding activity and cytotoxicity studies, indicating their capacity to cleave DNA molecules and inhibit the growth of melanoma cells, with higher activity compared to carboplatin (Hangan et al., 2016).
  • Novel Derivative Synthesis and Antiproliferative Activities :

    • The synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives were reported. The derivatives were tested against HeLa and C6 cell lines, showing cell-selective effects and promising broad-spectrum antitumor activity (Mert et al., 2014).
  • Dicopper(I) Complexes for Photovoltaic Studies :

    • A study synthesized heteroaryl incorporated acetylide-functionalized pyridinyl ligands and dicopper(I) complexes, and performed photovoltaic studies. The study reported moderate power conversion efficiency in dye-sensitized solar cells, highlighting the potential use of these complexes in photovoltaic applications (Jayapal et al., 2018).
  • Copolymer Synthesis for Organic Solar Cell Applications :

    • The synthesis of benzotriazole and benzothiadiazole containing copolymers was explored for their application in organic solar cells. The photovoltaic properties of these copolymers were investigated, showing good solubility, proper thermal stability, and moderate hole mobility (Karakus et al., 2012).
  • Photovoltaic Applications of Conjugated Copolymers :

    • Another study synthesized conjugated copolymers composed of benzodithiophene and 5,6-dioctyloxybenzothiadiazole derivatives. These copolymers exhibited promising properties for application in bulk heterojunction solar cells, with a power conversion efficiency of 1.55% (Ding et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S3/c21-25(22,15-5-1-3-12-16(15)20-24-19-12)18-10-11-6-7-17-13(9-11)14-4-2-8-23-14/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKDBPTXWZFWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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